molecular formula C11H11N5O B14932177 2-phenyl-N-(1H-tetrazol-5-yl)cyclopropanecarboxamide

2-phenyl-N-(1H-tetrazol-5-yl)cyclopropanecarboxamide

Cat. No.: B14932177
M. Wt: 229.24 g/mol
InChI Key: FOTIDNMOCFEKTH-UHFFFAOYSA-N
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Description

2-phenyl-N-(1H-tetrazol-5-yl)cyclopropanecarboxamide is a compound that features a cyclopropane ring attached to a carboxamide group, with a phenyl group and a tetrazole ring as substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the [3+2] cycloaddition reaction between an azide and a nitrile to form the tetrazole ring . The cyclopropane ring can be introduced through cyclopropanation reactions involving diazo compounds and alkenes .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent, and reaction time. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are also common in industrial settings .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenyl-N-(1H-tetrazol-5-yl)cyclopropanecarboxamide is unique due to the presence of the cyclopropane ring, which imparts rigidity and influences the compound’s reactivity and biological activity. This structural feature distinguishes it from other tetrazole derivatives and contributes to its potential as a versatile building block in chemical synthesis .

Properties

Molecular Formula

C11H11N5O

Molecular Weight

229.24 g/mol

IUPAC Name

2-phenyl-N-(2H-tetrazol-5-yl)cyclopropane-1-carboxamide

InChI

InChI=1S/C11H11N5O/c17-10(12-11-13-15-16-14-11)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H2,12,13,14,15,16,17)

InChI Key

FOTIDNMOCFEKTH-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C(=O)NC2=NNN=N2)C3=CC=CC=C3

Origin of Product

United States

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